molecular formula C9H9O3- B12648909 2-Hydroxy-2-phenylpropanoate CAS No. 30444-49-6

2-Hydroxy-2-phenylpropanoate

Cat. No.: B12648909
CAS No.: 30444-49-6
M. Wt: 165.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-M
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Description

2-Hydroxy-2-phenylpropanoate, also known as DL-Atrolactic acid hemihydrate (CAS 515-30-0), is a tertiary α-hydroxy ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It is characterized by a hydroxyl group and a phenyl substituent on the same carbon atom of the propanoate backbone. The compound is synthesized via multiple routes, including:

  • LDA-mediated alkylation: Reaction of ethyl mesylate with methyl iodide in the presence of lithium diisopropylamide (LDA), followed by acidification and purification .
  • Esterification: Using 2-phenylpropanoic acid with tert-butanol or benzyl alcohol, catalyzed by agents like DMF or CDI (1,1'-carbonyldiimidazole) .
  • Acylation: Reaction with isobutyric anhydride in CH₂Cl₂, yielding derivatives like Methyl 2-(isobutyryloxy)-2-phenylpropanoate (92% yield) and its ethyl analog (89% yield) .

The compound is rigorously characterized by IR spectroscopy (C=O stretch at ~1740 cm⁻¹), NMR (δ 1.5 ppm for methyl groups, δ 7.3–7.5 ppm for aromatic protons), and HRMS (m/z 166.18 for [M-H]⁻) . Its density is reported as 1.1097 g/cm³ (estimated) .

Properties

CAS No.

30444-49-6

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

2-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1

InChI Key

NWCHELUCVWSRRS-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.

    Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-Oxo-2-phenylpropanoate

    Reduction: 2-Hydroxy-2-phenylpropanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: The tert-butyl ester (tert-Butyl 2-hydroxy-2-phenylpropanoate) exhibits increased steric hindrance, slowing nucleophilic reactions compared to methyl or ethyl esters .
  • Electronic Effects: Introduction of electron-withdrawing groups (e.g., cyano in Ethyl 2-(4-cyanophenyl)acetate) enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitutions .
  • Reactivity: Acylated derivatives (e.g., Methyl 2-(isobutyryloxy)-2-phenylpropanoate) show higher reactivity in kinetic resolutions due to the labile isobutyryloxy group .

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